![molecular formula C26H31N3O5 B8055261 CID 10096043](/img/structure/B8055261.png)
CID 10096043
Overview
Description
CID 10096043 is a useful research compound. Its molecular formula is C26H31N3O5 and its molecular weight is 465.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemically Induced Dimerization in Cells : CID is used to study biological processes by enabling reversible and spatiotemporal control of protein function in cells. It is particularly effective in dissecting signal transductions and has been extended to study membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
PROTAC-CID Systems for Gene Regulation : Engineered PROTAC-CID platforms have been developed for inducible gene regulation and editing. These systems can fine-tune gene expression and enable multiplex biological signals with different logic gating operations. They also demonstrate potential for transient genome manipulation (Ma et al., 2023).
Safeguard Systems in Stem Cell Therapy : The iC9/CID safeguard system, which involves inducible caspase-9 (iC9) activated by CID, has been proposed as a safety mechanism for induced pluripotent stem cell (iPSC)-derived therapies. This system effectively induces apoptosis in cells, addressing the tumorigenic potential of undifferentiated iPSCs (Ando et al., 2015).
Mass Spectrometry of Synthetic Guide RNAs : In the context of CRISPR-Cas9 genome editing, CID has been used in mass spectrometry to analyze and sequence single guide ribonucleic acids (sgRNAs), significantly impacting genome editing efficiency and specificity (Crittenden, Lanzillotti, & Chen, 2023).
Suicide Gene Therapy for Safety in Regenerative Medicine : The iC9 suicide gene, activated by CID, is proposed for hiPSC-based therapies to address safety concerns like oncogenic transformation. This approach ensures rapid elimination of problematic cells (Yagyu, Hoyos, del Bufalo, & Brenner, 2015).
Manipulating Cell Signaling : CID techniques have resolved numerous problems in cell biology, especially in understanding the "signaling paradox" in lipid second messengers and small GTPases. Recent advances have improved specificity and developed novel substrates for manipulating multiple systems (DeRose, Miyamoto, & Inoue, 2013).
properties
IUPAC Name |
(5Z)-N-ethyl-5-(4-hydroxy-6-oxo-3-propan-2-ylcyclohexa-2,4-dien-1-ylidene)-4-[4-(morpholin-4-ylmethyl)phenyl]-2H-1,2-oxazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5/c1-4-27-26(32)24-23(18-7-5-17(6-8-18)15-29-9-11-33-12-10-29)25(34-28-24)20-13-19(16(2)3)21(30)14-22(20)31/h5-8,13-14,16,28,30H,4,9-12,15H2,1-3H3,(H,27,32)/b25-20- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDZPNJZKUGIIH-QQTULTPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C(=C2C=C(C(=CC2=O)O)C(C)C)ON1)C3=CC=C(C=C3)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C1=C(/C(=C/2\C=C(C(=CC2=O)O)C(C)C)/ON1)C3=CC=C(C=C3)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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